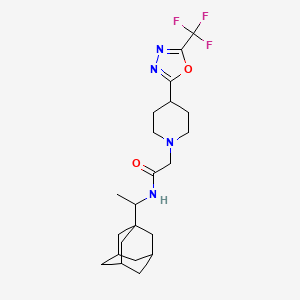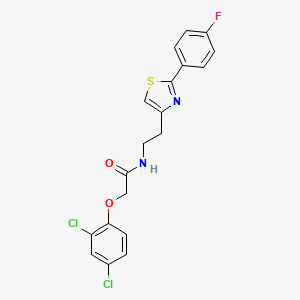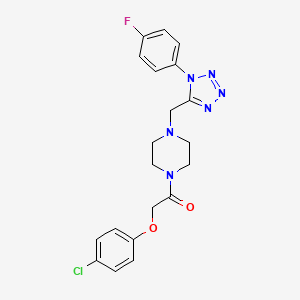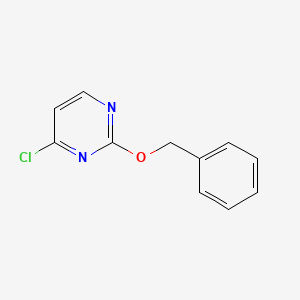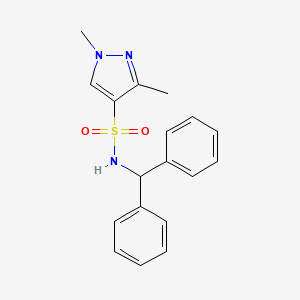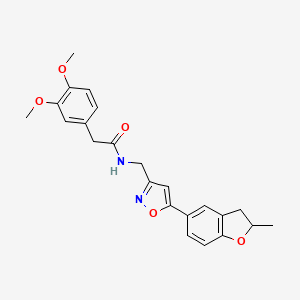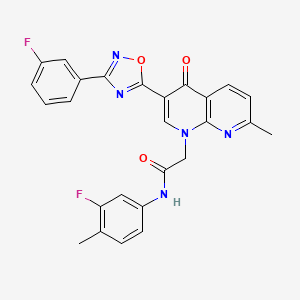![molecular formula C14H17Cl B2647463 1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane CAS No. 2287342-99-6](/img/structure/B2647463.png)
1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane is a chemical compound that has been widely researched for its potential use in various scientific applications. This compound is also known as PCP-211, and it belongs to the family of cycloalkanes.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane involves its interaction with the NMDA receptor. This compound acts as an antagonist of the receptor, which means that it blocks the binding of the neurotransmitter glutamate to the receptor. This leads to a reduction in the activity of the receptor, which can have a variety of effects on neuronal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane are complex and varied. This compound has been shown to affect the release of several neurotransmitters, including dopamine, serotonin, and acetylcholine. It has also been shown to have an impact on the activity of several ion channels, including the voltage-gated sodium channel and the calcium channel.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the effects of blocking this receptor on neuronal function. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have neurotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane. One area of research is the development of more specific and potent NMDA receptor antagonists. Another area of research is the study of the potential therapeutic uses of this compound, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, there is a need for further research on the potential toxicity of this compound and its effects on neuronal function.
Synthesis Methods
The synthesis of 1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane involves several steps. The first step is the preparation of 1,5,5-trimethylbicyclo[1.1.1]pentane-1-carboxylic acid. This is followed by the conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-methylbenzyl alcohol to obtain the ester. The ester is then reduced using lithium aluminum hydride to obtain the alcohol. The final step involves the reaction of the alcohol with thionyl chloride to obtain 1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane.
Scientific Research Applications
1-(Chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane has been extensively studied for its potential use in various scientific applications. One of the primary applications of this compound is in the field of neuroscience. It has been shown to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
properties
IUPAC Name |
1-(chloromethyl)-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl/c1-11-3-2-4-12(5-11)6-13-7-14(8-13,9-13)10-15/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPOSJNKPQKBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC23CC(C2)(C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furan-2-yl(4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2647380.png)
![N-(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2647383.png)
